molecular formula C16H22N4O3 B3987372 4-((3-(dimethylamino)propyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one

4-((3-(dimethylamino)propyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one

Cat. No.: B3987372
M. Wt: 318.37 g/mol
InChI Key: XNVPTRMAAKVIDD-UHFFFAOYSA-N
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Description

4-((3-(dimethylamino)propyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a dimethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(dimethylamino)propyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the dimethylamino propyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-((3-(dimethylamino)propyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and specific catalysts for oxidation. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can lead to the formation of an amine derivative, while substitution reactions can yield various functionalized quinoline compounds.

Scientific Research Applications

4-((3-(dimethylamino)propyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-((3-(dimethylamino)propyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: A related compound with a similar dimethylamino propyl side chain.

    Quinoline Derivatives: Compounds with a quinoline core but different functional groups.

Uniqueness

4-((3-(dimethylamino)propyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(dimethylamino)propylamino]-1-ethyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-4-19-13-9-6-5-8-12(13)14(15(16(19)21)20(22)23)17-10-7-11-18(2)3/h5-6,8-9,17H,4,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVPTRMAAKVIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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